molecular formula C11H8N2O2 B13001279 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde

Cat. No.: B13001279
M. Wt: 200.19 g/mol
InChI Key: WGWPIGBUBCHQBR-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is a heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with an aldehyde group at the 5-position and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the bipyridine core, followed by oxidation to introduce the keto group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carboxylic acid.

    Reduction: 6-Hydroxy-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for metal ions.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can be detected through fluorescence. This property makes it useful as a sensor for metal ions in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a keto group

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C11H8N2O2/c14-7-9-3-4-10(13-11(9)15)8-2-1-5-12-6-8/h1-7H,(H,13,15)

InChI Key

WGWPIGBUBCHQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C=O

Origin of Product

United States

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